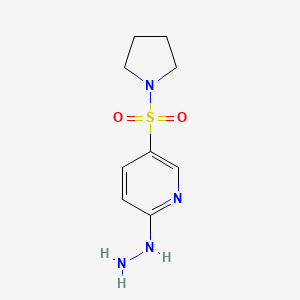

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

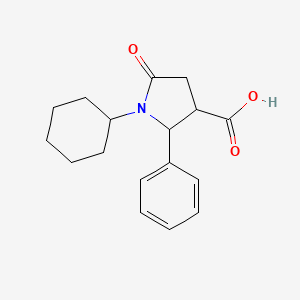

“2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine” is a chemical compound with the CAS Number: 627843-11-2 . It has a molecular weight of 242.3 and is also known as an HSP90 inhibitor.

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H14N4O2S/c10-12-9-4-3-8 (7-11-9)16 (14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2, (H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyridine derivatives have been studied for their potential applications in cancer treatment.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Influence on Neurotransmission

- Pharmacological Characterization in Neurotransmission: A study focused on aryl pyridyl sulfones, including pyrrolidinyl derivatives, demonstrating their potent and selective properties as 5-HT(6) receptor antagonists. This receptor's influence on acetylcholine release in the cortex suggests therapeutic potential in treating cognitive deficits (Riemer et al., 2003).

Antimicrobial and Antioxidant Properties

- Synthesis and Evaluation of Derivatives: A variety of pyridine derivatives were synthesized and evaluated, with some exhibiting antimicrobial and antioxidant activities. This includes derivatives of 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, suggesting potential applications in these areas (Flefel et al., 2018).

Anti-Tuberculosis Potential

- Inhibitors for Mycobacterial Carbonic Anhydrases: A series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides, which include pyridinium derivatives, demonstrated excellent inhibitory activity against mycobacterial beta-carbonic anhydrases from Mycobacterium tuberculosis. These findings underline their potential for developing alternate antimycobacterial agents (Güzel et al., 2009).

Synthesis of Novel Compounds

- Novel Cyclization/Hydrolysis Techniques: A study highlighted the synthesis of pyrrolidine-2,4-diones through a novel cyclization/hydrolysis technique involving sulfonyl hydrazides. This method emphasizes the utility of sulfonyl hydrazides in synthesizing valuable compounds (Hu et al., 2022).

Antimicrobial Agents Design

- Design of Antimicrobial Agents: Pyridines and their sulfa drug derivatives were investigated as antimicrobial agents, emphasizing the significance of sulfonyl hydrazides in the development of new pharmaceutical compounds (El‐Sayed et al., 2017).

Chemical Reactions and Synthesis

- Synthesis of Tetrahydropyridine Derivatives: The synthesis of tetrahydropyridine derivatives through reactions involving sulfonyl hydrazides showcases the adaptability of these compounds in creating various chemical structures (An & Wu, 2017).

- Synthesis of Pyrroles and Pyrrolidines: The Wittig reaction involving sulfonyl hydrazides demonstrates their role in synthesizing diverse heterocyclic compounds, further emphasizing their versatility in chemical synthesis (Benetti et al., 2002).

Antimalarial Activity

- Antimalarial Activity of Derivatives: A study on 2-(2-hydrazinyl)thiazole derivatives, which are structurally related to the compound , revealed significant antimalarial activity. This suggests potential applications in developing antimalarial drugs (Makam et al., 2014).

Applications in Organic Synthesis

- Applications in Organic Synthesis: Sulfonyl hydrazides, such as those found in the compound of interest, are increasingly used as sulfonyl sources in organic synthesis, enabling the formation of various chemical bonds and structures (Yang & Tian, 2017).

Wirkmechanismus

The compound is known as an HSP90 inhibitor, which means it can inhibit the activity of HSP90, a chaperone protein that plays a critical role in the folding, stabilization, and degradation of various client proteins.

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c10-12-9-4-3-8(7-11-9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZTZWSDTQRHEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)

![4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2372571.png)

![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)

![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)

![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)

![3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2372577.png)

![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)

![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)

![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)